molecular formula C13H11N5O3S B10950898 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10950898
M. Wt: 317.33 g/mol
InChI Key: ZVLGKBNSHHAZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (CHEBI:116958) is a compound with the following chemical structure:

C14H12N4O4S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_4\text{S}C14​H12​N4​O4​S

. It belongs to the class of aromatic amides and heteroarenes.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not explicitly documented in the available literature. it likely involves the condensation of appropriate precursors under specific reaction conditions.

Industrial Production:: Unfortunately, information on industrial-scale production methods is scarce. Further research and development would be necessary to establish efficient large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group in the compound makes it susceptible to oxidation reactions.

    Substitution: The cyano group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group could yield an amino derivative.

Common Reagents and Conditions::

    Cyanation: Sodium cyanide (NaCN) or other cyanating agents.

    Nitration: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

    Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).

Major Products:: The major products formed from these reactions would include various derivatives of the compound, such as reduced forms or substituted analogs.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of its potential as a drug candidate due to its unique structure.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine::

    Biological Activity: Investigation of its biological effects, including potential antimicrobial or antitumor properties.

    Target Identification: Identification of molecular targets affected by this compound.

Industry::

    Pharmaceuticals: Possible applications in drug development.

    Agrochemicals: Evaluation as a pesticide or herbicide.

Mechanism of Action

The exact mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide exerts its effects remains to be elucidated. Further studies are needed to identify its molecular targets and pathways involved.

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H11N5O3S/c14-5-8-7-3-1-2-4-10(7)22-13(8)16-12(19)11-9(18(20)21)6-15-17-11/h6H,1-4H2,(H,15,17)(H,16,19)

InChI Key

ZVLGKBNSHHAZPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.